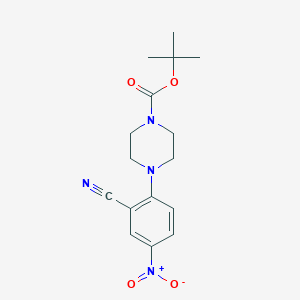

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-16(2,3)24-15(21)19-8-6-18(7-9-19)14-5-4-13(20(22)23)10-12(14)11-17/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHJQNYGQBUGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623622 | |

| Record name | tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288251-87-6 | |

| Record name | 1,1-Dimethylethyl 4-(2-cyano-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288251-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide on tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

CAS Number: 288251-87-6

This technical guide provides a comprehensive overview of tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate, a key chemical intermediate for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, a putative synthesis protocol, and its potential applications in medicinal chemistry and drug discovery.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 288251-87-6 | [2] |

| Molecular Formula | C₁₆H₂₀N₄O₄ | [1] |

| Molecular Weight | 332.35 g/mol | [1] |

| Boiling Point | 499.1 ± 45.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 255.7 ± 28.7 °C | [1] |

Synthesis

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in peer-reviewed journals. However, based on general principles of organic chemistry and analogous reactions reported for similar piperazine derivatives, a putative synthetic route can be proposed. The most probable method involves a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Experimental Protocol:

The synthesis would likely proceed via the reaction of 2-fluoro-5-nitrobenzonitrile with tert-butyl piperazine-1-carboxylate.

-

Materials:

-

2-fluoro-5-nitrobenzonitrile

-

tert-butyl piperazine-1-carboxylate

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A high-boiling point polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

-

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzonitrile in the chosen solvent, an equimolar amount of tert-butyl piperazine-1-carboxylate is added.

-

An excess of the base (typically 1.5-2 equivalents) is then added to the reaction mixture.

-

The mixture is heated to a temperature between 80-120 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The product is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

-

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Below is a conceptual workflow for the proposed synthesis and purification process.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound have not been reported in the scientific literature, its structural motifs suggest its potential as a valuable intermediate in medicinal chemistry. The piperazine ring is a common scaffold in many approved drugs, and the substituted phenyl ring offers multiple points for further chemical modification.

The presence of a nitro group allows for its reduction to an amine, which can then be used in a variety of coupling reactions to build more complex molecules. The cyano group can also be a handle for further chemical transformations. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen can be readily removed under acidic conditions, allowing for the introduction of different substituents at that position.

This compound could serve as a starting material for the synthesis of libraries of compounds to be screened for various biological targets. The general structure is reminiscent of molecules that interact with G-protein coupled receptors (GPCRs), ion channels, or enzymes.

The logical relationship for its potential use as a building block in drug discovery is illustrated in the following diagram.

References

In-Depth Technical Guide: Structure Elucidation of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate. Due to the limited availability of publicly accessible, detailed experimental data for this specific compound, this guide outlines a putative synthesis strategy based on established chemical principles and provides a template for the characterization and data presentation that would be required for rigorous structure confirmation. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel piperazine derivatives.

Chemical Structure and Properties

This compound is a substituted piperazine derivative. The molecule incorporates a piperazine ring, which is a common scaffold in medicinal chemistry, functionalized with a tert-butoxycarbonyl (Boc) protecting group at one nitrogen and a 2-cyano-4-nitrophenyl group at the other.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 288251-87-6 |

| Molecular Formula | C₁₆H₂₀N₄O₄ |

| Molecular Weight | 332.36 g/mol |

| IUPAC Name | This compound |

Putative Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitably activated nitrobenzonitrile derivative with tert-butyl piperazine-1-carboxylate (also known as 1-Boc-piperazine).

Reaction Scheme:

Caption: Proposed synthesis workflow.

Detailed Experimental Protocol (Hypothetical):

-

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq)

-

2-Fluoro-5-nitrobenzonitrile (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of tert-butyl piperazine-1-carboxylate in anhydrous DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-fluoro-5-nitrobenzonitrile to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Structure Elucidation Data (Anticipated)

The following tables represent the expected data from various analytical techniques that would be used to confirm the structure of the synthesized compound.

Table 2: Anticipated ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | Ar-H |

| ~8.2 | dd | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~3.6 | t | 4H | Piperazine-H |

| ~3.4 | t | 4H | Piperazine-H |

| 1.48 | s | 9H | Boc-H |

Table 3: Anticipated ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.7 | C=O (Boc) |

| ~147.0 | Ar-C |

| ~140.0 | Ar-C |

| ~133.0 | Ar-C |

| ~128.0 | Ar-C |

| ~118.0 | Ar-C |

| ~116.0 | CN |

| ~80.5 | C(CH₃)₃ (Boc) |

| ~52.0 | Piperazine-C |

| ~44.0 | Piperazine-C |

| 28.4 | C(CH₃)₃ (Boc) |

Table 4: Anticipated FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Assignment |

| ~2975 | C-H stretch (aliphatic) |

| ~2230 | C≡N stretch |

| ~1695 | C=O stretch (carbamate) |

| ~1520, ~1340 | NO₂ stretch (asymmetric, symmetric) |

| ~1240 | C-O stretch |

| ~1160 | C-N stretch |

Table 5: Anticipated Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 333.15 | [M+H]⁺ |

| 355.13 | [M+Na]⁺ |

| 277.12 | [M-C₄H₈+H]⁺ (loss of isobutylene) |

| 233.10 | [M-Boc+H]⁺ |

Signaling Pathways and Biological Context

Currently, there is no specific information in the public domain linking this compound to any particular signaling pathway or biological activity. However, the piperazine scaffold is a well-known privileged structure in drug discovery, and derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The presence of the nitroaromatic and cyano functionalities suggests potential applications as a synthetic intermediate for further elaboration into more complex, biologically active molecules.

Experimental Workflows

General Synthesis and Purification Workflow:

Caption: A typical workflow for synthesis and purification.

Structure Elucidation Logic:

Caption: Logical flow for structural verification.

Conclusion

Technical Guide: Physicochemical Properties of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the key physicochemical properties of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate, a substituted piperazine derivative. The information presented herein is crucial for its application in chemical synthesis and drug discovery workflows.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for accurate experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀N₄O₄ | [1][2] |

| Molecular Weight | 332.354 g/mol | [2] |

| CAS Number | 288251-87-6 | [1][2][3][4] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Boiling Point | 499.1 ± 45.0 °C at 760 mmHg | [2] |

| Flash Point | 255.7 ± 28.7 °C | [2] |

Molecular Structure and Composition

The structure of this compound is defined by a central piperazine ring functionalized with three key substituents: a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a nitrophenyl group. The precise arrangement of these groups dictates the molecule's chemical reactivity and physical properties.

The molecular weight is derived from the sum of the atomic weights of its constituent atoms, as defined by its molecular formula: C₁₆H₂₀N₄O₄.

Calculation of Molecular Weight:

-

(16 x Atomic Weight of Carbon) + (20 x Atomic Weight of Hydrogen) + (4 x Atomic Weight of Nitrogen) + (4 x Atomic Weight of Oxygen)

-

(16 x 12.011) + (20 x 1.008) + (4 x 14.007) + (4 x 15.999) = 332.354 g/mol

Logical Relationship of Structural Moieties

The following diagram illustrates the connectivity of the primary structural components of the molecule. This representation is useful for understanding the synthetic origin and potential reactive sites of the compound.

References

Physical and chemical properties of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and development. This document details its synthesis, purification, and analytical characterization, offering valuable insights for professionals in the field.

Core Physical and Chemical Properties

This compound is a complex organic molecule with the chemical formula C16H20N4O4.[1] Its structure features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2-cyano-4-nitrophenyl group.

A summary of its key physical and chemical properties is presented in the table below:

| Property | Value | Reference |

| CAS Number | 288251-87-6 | [2] |

| Molecular Formula | C16H20N4O4 | [1] |

| Molecular Weight | 332.354 g/mol | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 499.1 ± 45.0 °C at 760 mmHg | [1] |

| Flash Point | 255.7 ± 28.7 °C | [1] |

| Melting Point | Not available | [1] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a piperazine derivative with a substituted aromatic compound. A plausible and common synthetic route involves the reaction of tert-butyl piperazine-1-carboxylate with 2-chloro-5-nitrobenzonitrile.

Reaction:

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq)

-

2-Chloro-5-nitrobenzonitrile (1.0 eq)

-

Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

To a round-bottom flask, add tert-butyl piperazine-1-carboxylate, 2-chloro-5-nitrobenzonitrile, and a suitable base such as potassium carbonate or DIPEA.

-

Add an anhydrous solvent like DMF or DMSO to the flask.

-

Heat the reaction mixture with stirring, typically at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude product is typically purified by column chromatography to isolate the desired compound from any unreacted starting materials and byproducts.

Experimental Protocol:

-

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

A suitable eluent system (e.g., a mixture of hexane and ethyl acetate)

-

-

Procedure:

-

Prepare a silica gel column using the chosen eluent system.

-

Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Caption: General workflow for the purification of the target compound.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using various analytical techniques.

-

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 333.15.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the nitrile (C≡N) and nitro (NO₂) groups.

This technical guide serves as a foundational resource for researchers working with this compound. The provided protocols and data are based on established chemical principles and analogous reactions, offering a solid starting point for laboratory work.

References

An In-depth Technical Guide on tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data and detailed biological activity for tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate. This guide provides data and protocols for structurally related compounds and general methodologies for piperazine derivatives to serve as a valuable resource for researchers.

Compound Overview

This compound is a piperazine derivative containing a nitrobenzonitrile moiety. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds that target various receptors, including neurotransmitter receptors.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group suggests its use as an intermediate in multi-step organic syntheses.

Solubility Profile

Table 1: Mole Fraction Solubility of 3-Nitrobenzonitrile in Various Organic Solvents

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | Acetonitrile | Ethyl Acetate | Toluene | Cyclohexane |

| 278.15 | 0.0489 | 0.0431 | 0.0387 | 0.0332 | 0.1582 | 0.1389 | 0.1298 | 0.0987 | 0.0123 |

| 283.15 | 0.0583 | 0.0518 | 0.0469 | 0.0403 | 0.1815 | 0.1598 | 0.1495 | 0.1156 | 0.0151 |

| 288.15 | 0.0692 | 0.0619 | 0.0565 | 0.0486 | 0.2075 | 0.1832 | 0.1718 | 0.1345 | 0.0184 |

| 293.15 | 0.0819 | 0.0736 | 0.0676 | 0.0583 | 0.2365 | 0.2093 | 0.1969 | 0.1558 | 0.0224 |

| 298.15 | 0.0965 | 0.0871 | 0.0804 | 0.0695 | 0.2688 | 0.2385 | 0.2251 | 0.1796 | 0.0272 |

| 303.15 | 0.1133 | 0.1027 | 0.0952 | 0.0825 | 0.3047 | 0.2711 | 0.2568 | 0.2063 | 0.0331 |

| 308.15 | 0.1325 | 0.1205 | 0.1122 | 0.0975 | 0.3446 | 0.3074 | 0.2923 | 0.2361 | 0.0401 |

| 313.15 | 0.1544 | 0.1409 | 0.1317 | 0.1147 | 0.3888 | 0.3478 | 0.3319 | 0.2694 | 0.0485 |

| 318.15 | 0.1793 | 0.1642 | 0.1539 | 0.1345 | 0.4377 | 0.3926 | 0.3761 | 0.3066 | 0.0585 |

Data adapted from a study on the solubility of 3-nitrobenzonitrile.[4]

Experimental Protocol for Equilibrium Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of piperazine derivatives.

Objective: To determine the concentration of a saturated solution of a piperazine derivative in a specific solvent at a controlled temperature.

Materials:

-

The piperazine derivative of interest (solid)

-

Selected analytical-grade solvent

-

Sealed glass vials

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid piperazine derivative to a glass vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Filter the supernatant through a syringe filter into a volumetric flask.

-

Dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of the piperazine derivative with known concentrations in the same solvent.

-

Analyze the diluted sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of the piperazine derivative in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units such as mg/mL, g/L, or mol/L.

-

Caption: Workflow for the experimental determination of equilibrium solubility.

Potential Biological Activity: Tyrosinase Inhibition

While the specific biological targets of this compound have not been reported, recent studies have shown that derivatives of nitrophenylpiperazine can act as inhibitors of tyrosinase.[5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of treatments for hyperpigmentation disorders.

The proposed mechanism of action involves the nitrophenylpiperazine derivative binding to the active site of the tyrosinase enzyme. This binding can be of a mixed-inhibition type, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The interaction likely involves the aromatic and nitro functional groups of the inhibitor with key residues in the active site of the enzyme, thereby preventing the catalytic conversion of tyrosine to melanin.

Caption: General mechanism of mixed inhibition of tyrosinase by a nitrophenylpiperazine derivative.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate. Due to the limited availability of directly published spectral data for this specific compound, this document presents a comprehensive prediction based on the analysis of its structural fragments and data from analogous compounds. This information is crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift values for similar structural motifs, including tert-butyl carbamates, N-arylpiperazines, and substituted benzonitriles.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3', H-5' | ~ 3.60 | Triplet | 4H | ~ 5.0 |

| H-2', H-6' | ~ 3.30 | Triplet | 4H | ~ 5.0 |

| H-3 | ~ 8.50 | Doublet | 1H | ~ 2.5 |

| H-5 | ~ 8.30 | Doublet of doublets | 1H | ~ 9.0, 2.5 |

| H-6 | ~ 7.30 | Doublet | 1H | ~ 9.0 |

| tert-butyl | ~ 1.50 | Singlet | 9H | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 154 |

| C-1 | ~ 148 |

| C-4 | ~ 145 |

| C-2 | ~ 135 |

| C-5 | ~ 128 |

| C-3 | ~ 120 |

| C-6 | ~ 118 |

| CN | ~ 115 |

| C(CH₃)₃ | ~ 80 |

| C-2', C-6' | ~ 50 |

| C-3', C-5' | ~ 43 |

| C(CH₃)₃ | ~ 28 |

Experimental Protocols

The following is a standard experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation:

-

Sample Amount: For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

-

Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent.[1] Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices that should readily dissolve the title compound.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[2]

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for NMR analysis.

Caption: Chemical structure of this compound.

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

References

Navigating the Mass Spectrometry of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate. While specific experimental data for this compound is not widely available in public literature, this document outlines a robust analytical approach based on established principles of mass spectrometry for small molecules. It covers predicted fragmentation patterns, detailed experimental protocols, and visual workflows to aid researchers in the characterization of this and structurally similar compounds.

Predicted Mass Spectrometry Data

The mass spectral analysis of this compound (Molecular Formula: C16H20N4O4, Molecular Weight: 332.35 g/mol ) is anticipated to yield characteristic fragments. The fragmentation is primarily driven by the lability of the tert-butoxycarbonyl (Boc) protecting group and the inherent structure of the piperazine and nitrophenyl moieties. The following table summarizes the predicted prominent ions in an electrospray ionization (ESI) mass spectrum.

| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Intensity |

| 333.15 | [M+H]+ | Protonated molecular ion | High |

| 277.10 | [M - C4H8 + H]+ | Loss of isobutylene from the tert-butyl group | Moderate |

| 233.09 | [M - C5H9O2 + H]+ | Loss of the entire Boc group | Very High (Base Peak) |

| 188.07 | [C8H7N3O2]+ | Cleavage of the piperazine ring | Moderate |

| 176.07 | [C7H7N2O2]+ | Fragmentation of the nitrophenylpiperazine core | Moderate |

| 57.07 | [C4H9]+ | tert-butyl cation | High |

Experimental Protocols

A standardized protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is detailed below. This protocol is designed to achieve high sensitivity and reproducible results.[1][2][3][4][5]

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solution: Serially dilute the stock solution with the initial mobile phase composition to a final concentration range of 1-100 ng/mL for generating a calibration curve.

-

Matrix Samples (e.g., plasma, tissue homogenate): Perform a protein precipitation or solid-phase extraction (SPE) to remove interfering matrix components.[2][5] A typical protein precipitation protocol would involve adding three parts of cold acetonitrile to one part of the sample, vortexing, centrifuging, and analyzing the supernatant.

2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

-

Scan Mode: Full scan mode (e.g., m/z 100-500) for initial identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.[3]

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas (Nitrogen) Flow: 8-12 L/min.

-

Desolvation Temperature: 350-450 °C.

-

Collision Gas: Argon.

-

Collision Energy: Optimize for the specific precursor-to-product ion transitions.

Visualizing the Analytical Process

To facilitate a clearer understanding of the experimental procedures and the molecular behavior during analysis, the following diagrams are provided.

References

Potential Biological Activities of Nitrophenylpiperazine Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenylpiperazine derivatives represent a versatile class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current state of research into these molecules, with a particular focus on their potential as tyrosinase inhibitors, modulators of neurotransmitter receptors, and agents with antimicrobial and antidiabetic properties. This document collates quantitative data from various studies, details key experimental methodologies, and presents visual representations of experimental workflows and signaling pathways to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its ability to be readily substituted at its two nitrogen atoms allows for the creation of large and diverse chemical libraries for drug discovery. The incorporation of a nitrophenyl group into the piperazine structure has been shown to confer a range of interesting biological properties. This guide explores the synthesis, biological evaluation, and structure-activity relationships of various nitrophenylpiperazine derivatives.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for the treatment of hyperpigmentation disorders.[2] Several studies have investigated nitrophenylpiperazine derivatives as potential tyrosinase inhibitors.

Quantitative Data on Tyrosinase Inhibition

A novel series of 4-nitrophenylpiperazine derivatives (4a–m) were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase.[2][3] The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in Table 1. Among the tested compounds, derivative 4l , which features an indole moiety, demonstrated the most significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM.[2][3] Kinetic analysis revealed that compound 4l acts as a mixed-type inhibitor.[2]

| Compound | R Group | IC50 (μM) | Reference |

| 4a | Phenyl | 174.71 | [4] |

| 4b | 2-Bromophenyl | > 200 | [4] |

| 4c | 2,4-Dichlorophenyl | > 200 | [4] |

| 4d | 4-Nitrophenyl | > 200 | [4] |

| 4e | 3-Nitrophenyl | > 200 | [4] |

| 4f | 4-Nitrophenyl | > 200 | [4] |

| 4h | 2,3-Dimethoxyphenyl | - | [4] |

| 4i | Benzyl | 184.24 | [4] |

| 4l | Indole-3-acetyl | 72.55 | [2][3] |

Table 1: Tyrosinase inhibitory activity of 4-nitrophenylpiperazine derivatives.

Experimental Protocol: Tyrosinase Inhibition Assay

The inhibitory activity of nitrophenylpiperazine derivatives against mushroom tyrosinase is typically evaluated using a spectrophotometric method with L-DOPA as the substrate.[5][6]

Materials:

-

Mushroom tyrosinase (e.g., 100 units/mL)[6]

-

L-3,4-dihydroxyphenylalanine (L-DOPA) (e.g., 10 mM)[5]

-

Test compounds (nitrophenylpiperazine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 6.8)[6]

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 40 µL of the test compound solution at various concentrations.

-

Add 80 µL of potassium phosphate buffer to each well.

-

Add 40 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.[6]

-

Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals for a defined period (e.g., 10 minutes).[6]

-

Kojic acid is commonly used as a positive control.[6]

-

The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Experimental Workflow: Tyrosinase Inhibition Assay

References

- 1. jbsd.in [jbsd.in]

- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

The Pivotal Role of BOC-Protected Piperazine in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-piperazine (BOC-piperazine) has solidified its position as a cornerstone in modern medicinal chemistry. Its unique bifunctional nature, possessing both a protected and a reactive secondary amine, offers exceptional synthetic versatility. This allows for its strategic incorporation into a vast array of complex molecular architectures, ultimately leading to the development of novel therapeutic agents. The piperazine moiety itself is recognized as a "privileged scaffold," frequently appearing in drugs targeting a wide range of diseases, including those affecting the central nervous system (CNS), infectious diseases, and cancer.[1] This guide provides a comprehensive technical overview of the synthesis, applications, and significance of BOC-piperazine in contemporary drug discovery, complete with detailed experimental protocols, quantitative biological data, and illustrative diagrams to facilitate a deeper understanding of its utility.

Physicochemical Properties of N-BOC-Piperazine

A thorough understanding of the physicochemical properties of N-BOC-piperazine is essential for its effective application in synthesis.[1] It is a white to yellowish crystalline solid that is stable under standard laboratory conditions.[1]

| Property | Value |

| CAS Number | 57260-71-6 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol [1] |

| Appearance | White to light yellow crystalline solid[1] |

| Melting Point | 43-49 °C[1][2] |

| Boiling Point | 258 °C at 760 mmHg[2] |

| Density | 1.03 g/cm³[2] |

| Solubility | Soluble in ethanol, methanol, and water[1] |

Core Applications in Medicinal Chemistry

The utility of BOC-piperazine spans a multitude of therapeutic areas, where it primarily serves as a versatile building block for introducing the valuable piperazine pharmacophore.

As a Versatile Synthetic Intermediate

The BOC (tert-butoxycarbonyl) protecting group is crucial in multi-step syntheses. It allows for the selective functionalization of the unprotected secondary amine, preventing unwanted side reactions and enabling precise molecular construction.[1] This strategic protection is paramount when building complex molecules.

In the Synthesis of Bioactive Molecules

The piperazine ring is a common feature in a wide range of bioactive molecules due to its ability to improve physicochemical properties such as solubility and bioavailability.[3]

-

CNS Agents: Piperazine derivatives are integral to many antipsychotic, antidepressant, and anxiolytic drugs due to their interaction with various neurotransmitter receptors.[1]

-

Anti-Infective Agents: The piperazine ring is a frequent component of antibacterial, antifungal, and antiviral compounds.[1]

-

Anticancer Agents: A significant number of modern kinase inhibitors used in cancer therapy incorporate a piperazine ring, which is often derived from BOC-piperazine. This moiety can be critical for target binding and improving pharmacokinetic properties.[1] For instance, BOC-piperazine is a key building block in the synthesis of the kinase inhibitor Avapritinib.

Quantitative Data: Structure-Activity Relationship (SAR) Studies

The following tables summarize the biological activities of various derivatives synthesized using BOC-piperazine, highlighting its importance in generating potent therapeutic candidates.

Kinase Inhibitors

Table 1: Structure-Activity Relationship of Piperazine-Linked Aminopyridine Derivatives as Bruton's Tyrosine Kinase (BTK) Inhibitors

| Compound | R Group | BTK IC₅₀ (μM) |

| 6a | H | >10 |

| 6b | Benzyl | 0.85 |

| 6c | 4-Fluorobenzyl | 0.62 |

| 6d | 4-Methoxybenzyl | 0.77 |

| 6e | Phenylethyl | 0.55 |

| 6f | 4-Fluorophenylethyl | 0.48 |

Data suggests that the introduction of substituted lipophilic groups at the nitrogen of the piperazine, such as benzyl or phenylethyl groups, leads to better BTK inhibitory activity compared to the unsubstituted parent compound. This indicates beneficial interactions within the lipophilic selectivity pocket of the kinase.[4]

CNS Agents

Table 2: Anticonvulsant Activity of Deprotected N-BOC-Piperazine Derived Mannich Bases

| Compound | R Group | Anticonvulsant Activity (PTZ-induced seizures) |

| 1a | H | Good protection |

| 1b | 2-NO₂ | Significant protection |

| 1c | 3-NO₂ | Good protection against MES-induced seizures |

| 1d | 4-NO₂ | Significant protection |

These findings indicate that mannich bases derived from BOC-piperazine exhibit significant anticonvulsant activity. Compound 1a, with an unsubstituted phenylamino-benzyl group, showed good protection against pentylenetetrazole (PTZ) induced seizures.[5]

Key Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the successful application of BOC-piperazine in a research setting.

Synthesis of N-Aryl-N'-BOC-Piperazine via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with N-BOC-piperazine.

Materials:

-

Aryl halide (1.0 equiv)

-

N-BOC-piperazine (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., RuPhos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide, 2.1 equiv)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide, N-BOC-piperazine, and the base.

-

Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent to the Schlenk tube via syringe.

-

In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent and add it to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[1]

Synthesis of N-((Piperazin-1-yl)methyl)benzenamine Derivatives (Mannich Reaction)

This protocol describes a two-step process for generating a library of N-((piperazin-1-yl)methyl)benzenamines.[3]

Step A: Synthesis of the BOC-protected Mannich base

-

Dissolve N-BOC-piperazine (0.01 mol, 1.86 g) and the desired aniline derivative (0.01 mol) in ethanol.

-

To the stirred reaction mixture, add formalin (37%, 1 mL).

-

Reflux the mixture for 5 hours, monitoring the reaction by TLC.

-

After completion, pour the reaction mixture into ice water and filter the resulting precipitate to collect the BOC-protected product.[3][5]

Step B: Deprotection of the BOC Group

-

Dissolve the BOC-protected Mannich base from Step A in 6N HCl (60 mL).

-

Wash the acidic solution with ether (3 x 50 mL).

-

Basify the aqueous phase with solid KOH to a pH of 11.[5]

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final deprotected Mannich base.[3]

N-BOC Deprotection using Trifluoroacetic Acid (TFA)

This is a standard method for removing the BOC protecting group.

Materials:

-

N-BOC protected piperazine derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the BOC-protected piperazine derivative in DCM.

-

Add TFA to the solution (e.g., to a final concentration of 20-50%).

-

Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Mandatory Visualizations

Visualizing complex biological systems and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Conclusion

N-BOC-piperazine is an indispensable tool in the arsenal of the modern medicinal chemist. Its synthetic tractability, coupled with the favorable pharmacological properties of the piperazine scaffold, has cemented its role in the development of numerous life-saving and life-improving medications.[1] The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of the next generation of innovative therapeutics. This guide has provided a foundational understanding of the critical role BOC-piperazine plays in this ongoing endeavor.

References

The Rise of Substituted Phenylpiperazines: A Technical Guide to Their Discovery and Significance in Research

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylpiperazines represent a versatile and highly significant scaffold in medicinal chemistry and drug discovery. This chemical class has given rise to a multitude of compounds targeting a wide array of biological receptors, leading to the development of crucial therapeutics for central nervous system (CNS) disorders and beyond. This technical guide provides an in-depth exploration of the discovery, synthesis, pharmacological importance, and experimental evaluation of substituted phenylpiperazines, offering a valuable resource for researchers in the field.

Discovery and Synthetic Strategies

The journey of substituted phenylpiperazines in drug discovery has been marked by the continuous development of novel synthetic methodologies. Early methods have been refined and expanded, with modern techniques offering greater efficiency and molecular diversity.

A cornerstone in the synthesis of 1-arylpiperazines is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a go-to method for the formation of the crucial carbon-nitrogen bond between an aryl halide and piperazine. The reaction is known for its broad substrate scope and functional group tolerance.[1][2]

Another classical and valuable method for introducing a primary amine, which can then be elaborated into a piperazine ring, is the Gabriel synthesis . This reaction utilizes potassium phthalimide to convert primary alkyl halides into primary amines.[3][4]

General Synthetic Workflow

The synthesis of a novel substituted phenylpiperazine library for screening typically follows a structured workflow. This process begins with the synthesis of key intermediates, followed by diversification through various chemical reactions, and concludes with purification and characterization.

Pharmacological Significance and Mechanism of Action

Substituted phenylpiperazines exert their pharmacological effects by interacting with a variety of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors. Their diverse functional activities, ranging from agonism and partial agonism to antagonism, are dictated by the nature and position of substituents on both the phenyl and piperazine rings.

Dopamine Receptor Modulation

A significant number of antipsychotic drugs are substituted phenylpiperazines that exhibit high affinity for dopamine D2-like receptors (D2, D3, and D4).[5][6] Antagonism at these receptors is a key mechanism for alleviating the positive symptoms of schizophrenia.

Dopamine D2 Receptor Signaling Pathway (Antagonism):

Serotonin Receptor Modulation

Many antidepressant and anxiolytic phenylpiperazine derivatives target serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[7] Agonism or partial agonism at 5-HT1A receptors is a common mechanism for anxiolytic and antidepressant effects.

Serotonin 5-HT1A Receptor Signaling Pathway (Agonism):

Quantitative Data on Substituted Phenylpiperazines

The following tables summarize the binding affinities of representative substituted phenylpiperazines for key CNS receptors. This data is crucial for understanding their potency and selectivity.

Table 1: Binding Affinities (Ki, nM) of Selected Phenylpiperazines for Dopamine Receptors

| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | Reference |

| Haloperidol | 0.89 | - | [8] |

| Aripiprazole | 0.34 | 0.8 | [8] |

| Cariprazine | 0.49 | 0.085 | [8] |

| WW-III-55 | >1000 | 0.1 | [9] |

| LS-3-134 | 30 | 0.2 | [9] |

Table 2: Binding Affinities (Ki, nM) of Selected Phenylpiperazines for Serotonin Receptors

| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) | Reference |

| 8-OH-DPAT | 2.6 (for compound 2a) | - | - | [10] |

| Trazodone | - | - | - | [7] |

| FG-1 | - | - | - | [11] |

| FG-7 | - | - | - | [11] |

Table 3: Monoamine Release EC50 Values (nM) for 1-Phenylpiperazine

| Monoamine | EC50 (nM) |

| Norepinephrine | 186 |

| Serotonin | 880 |

| Dopamine | 2,530 |

| [12] |

Key Experimental Protocols

The characterization of novel substituted phenylpiperazines relies on a battery of in vitro and in vivo assays. Below are detailed protocols for some of the most critical experiments.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol outlines the determination of a test compound's binding affinity for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.[13][14]

Materials:

-

Membrane Preparation: Crude membrane fractions from cells expressing the human D2 receptor.

-

Radioligand: [³H]Spiperone or another suitable D2 receptor radioligand.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM (+)-butaclamol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: Serial dilutions of the substituted phenylpiperazine.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

In a 96-well plate, combine the D2 receptor membrane preparation, assay buffer, and varying concentrations of the test compound.

-

Add the radioligand at a concentration near its Kd value.

-

For determining non-specific binding, incubate a set of wells with the radioligand and the non-specific binding control instead of the test compound.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Serotonin 5-HT1A Receptors

This protocol is similar to the D2 binding assay but is specific for the 5-HT1A receptor.[11][15]

Materials:

-

Membrane Preparation: Crude membrane fractions from cells expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT.

-

Non-specific Binding Control: 10 µM serotonin or another suitable 5-HT1A ligand.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

-

Test Compound: Serial dilutions of the substituted phenylpiperazine.

-

Filtration Apparatus and Scintillation Counter.

Procedure: The procedure is analogous to the D2 receptor binding assay, with the substitution of the 5-HT1A-specific reagents.

In Vivo Behavioral Assays

The forced swim test is a widely used rodent behavioral test to screen for antidepressant efficacy.[10][16]

Apparatus:

-

A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

Procedure:

-

Administer the test compound or vehicle to the mice at a predetermined time before the test.

-

Gently place each mouse into the cylinder of water.

-

Record the session, typically for 6 minutes.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water.

-

A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

The elevated plus maze is a standard behavioral assay to assess anxiety-like behavior in rodents.[7][17]

Apparatus:

-

A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Administer the test compound or vehicle to the rodents prior to the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period, typically 5 minutes.

-

Record the number of entries into and the time spent in the open and closed arms.

-

An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the control group.

Conclusion and Future Directions

Substituted phenylpiperazines continue to be a rich source of novel therapeutic agents. Their ability to be readily synthesized and modified allows for the fine-tuning of their pharmacological profiles to achieve desired potency and selectivity. Future research in this area will likely focus on the development of compounds with improved side-effect profiles, biased agonism at GPCRs, and applications beyond CNS disorders, such as in oncology and infectious diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of phenylpiperazine-based therapeutics.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. innoprot.com [innoprot.com]

- 6. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elevated plus maze protocol [protocols.io]

- 8. rjptsimlab.com [rjptsimlab.com]

- 9. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Video: The Mouse Forced Swim Test [jove.com]

- 13. benchchem.com [benchchem.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. lasa.co.uk [lasa.co.uk]

- 17. meliordiscovery.com [meliordiscovery.com]

Methodological & Application

Synthesis Protocol for tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

Abstract

This application note provides a detailed protocol for the synthesis of tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between commercially available tert-butyl piperazine-1-carboxylate and 2-fluoro-5-nitrobenzonitrile. This method offers a straightforward and efficient route to the target compound, which is a valuable building block in medicinal chemistry and drug discovery. The protocol includes reaction conditions, purification methods, and characterization data.

Introduction

The piperazine moiety is a privileged scaffold in modern drug discovery, appearing in numerous approved therapeutic agents. Arylpiperazines, in particular, are key pharmacophores in a wide range of biologically active compounds targeting the central nervous system, infectious diseases, and oncology. The title compound, this compound (CAS 288251-87-6), incorporates a synthetically versatile Boc-protected piperazine and an electron-deficient aromatic ring, making it a useful intermediate for further chemical elaboration. The synthesis proceeds through a well-established nucleophilic aromatic substitution mechanism, where the secondary amine of the Boc-piperazine displaces a fluoride from the activated aromatic ring. The strong electron-withdrawing effects of the ortho-cyano and para-nitro groups facilitate this transformation under relatively mild conditions.

Reaction Scheme

Caption: Synthesis of the target compound via SNAr reaction.

Data Presentation

The following table summarizes the key reactants and expected outcome for the synthesis protocol.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. | Role | Expected Yield | Purity |

| 2-Fluoro-5-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 | 1.0 | Starting Material | >90% | >95% |

| tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | 1.1 | Nucleophile | - | - |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 2.0 | Base | - | - |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent | - | - |

| Product | C₁₆H₂₀N₄O₄ | 332.35 | - | Product | >90% | >95% |

Experimental Protocol

Materials and Equipment

-

2-Fluoro-5-nitrobenzonitrile (≥98%)

-

tert-Butyl piperazine-1-carboxylate (≥98%)

-

N,N-Diisopropylethylamine (DIPEA) (≥99.5%)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), ACS grade

-

Hexanes, ACS grade

-

Deionized water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash column chromatography system

Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-nitrobenzonitrile (1.00 g, 6.02 mmol, 1.0 eq.).

-

Add tert-butyl piperazine-1-carboxylate (1.24 g, 6.62 mmol, 1.1 eq.).

-

Under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (20 mL) to dissolve the solids.

-

Add N,N-diisopropylethylamine (DIPEA) (2.10 mL, 12.04 mmol, 2.0 eq.) to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 24-48 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The starting aryl fluoride should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Work-up: Upon completion, pour the reaction mixture into deionized water (100 mL) and transfer to a separatory funnel.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

-

Combine the fractions containing the pure product and concentrate in vacuo to afford this compound as a bright yellow solid.

Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.41 (d, J = 2.5 Hz, 1H), 8.20 (dd, J = 9.0, 2.5 Hz, 1H), 7.15 (d, J = 9.0 Hz, 1H), 3.65 (t, J = 5.0 Hz, 4H), 3.40 (t, J = 5.0 Hz, 4H), 1.50 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 154.5, 147.0, 142.5, 134.0, 125.5, 118.0, 116.0, 115.0, 80.5, 52.0, 44.0, 28.4.

-

Mass Spectrometry (ESI+): m/z = 333.1 [M+H]⁺, 355.1 [M+Na]⁺.

-

Appearance: Bright yellow solid.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

Caption: Logical diagram of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Application Notes and Protocols: tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors represent a significant class of therapeutic agents in oncology, with applications in the treatment of various cancers. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this intermediate, with a focus on its application in the synthesis of the PARP inhibitor Niraparib.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 288251-87-6 | [1][2][3] |

| Molecular Formula | C₁₆H₂₀N₄O₄ | [2] |

| Molecular Weight | 332.35 g/mol | [2] |

| Appearance | Pale yellow to yellow solid | - |

| Boiling Point | 499.1 ± 45.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 255.7 ± 28.7 °C | [2] |

Application in Drug Synthesis

The primary application of this compound is as a key building block in the synthesis of Niraparib. The cyano and nitro groups on the phenyl ring, along with the Boc-protected piperazine moiety, provide versatile handles for subsequent chemical transformations.

Role in Niraparib Synthesis

In the synthesis of Niraparib, this intermediate is crucial for the formation of the indazole core, a key structural motif of the final drug molecule. The general synthetic strategy involves the reaction of this intermediate with a suitable reagent to construct the indazole ring system, followed by further functional group manipulations to yield Niraparib.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its subsequent conversion to a Niraparib precursor.

Protocol 1: Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution reaction between 2-chloro-5-nitrobenzonitrile and tert-butyl piperazine-1-carboxylate.

Materials:

-

2-chloro-5-nitrobenzonitrile

-

tert-Butyl piperazine-1-carboxylate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Quantitative Data:

| Parameter | Value |

| Yield | 85-95% (typical) |

| Purity (by HPLC) | >98% |

Protocol 2: Conversion to a Niraparib Precursor (Indazole Formation)

This protocol outlines the reductive cyclization of the nitro group to form the indazole ring, a key step in the synthesis of Niraparib.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water

-

Celite®

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

-

Wash the Celite® pad with ethanol.

-

Concentrate the combined filtrate under reduced pressure to obtain the crude indazole intermediate.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value |

| Yield | 70-85% (typical) |

| Purity (by HPLC) | >97% |

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound and its subsequent conversion to a Niraparib precursor.

Caption: Synthetic pathway from starting materials to Niraparib.

Logical Relationship in Niraparib Synthesis

The diagram below outlines the logical progression from the chemical intermediate to the final therapeutic agent.

Caption: Role of the intermediate in the synthesis of Niraparib.

References

Application Notes and Protocols for the Deprotection of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the tert-butoxycarbonyl (BOC) protecting group is a fundamental transformation in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the deprotection of tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate to yield 4-(piperazin-1-yl)-3-nitrobenzonitrile. This key intermediate is utilized in the synthesis of various biologically active molecules. The presence of electron-withdrawing nitro and cyano groups on the phenyl ring necessitates careful selection of deprotection conditions to ensure high yield and purity.

This document will focus on two of the most common and effective acidic deprotection methods: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane.

Method Comparison

The choice between TFA and HCl for BOC deprotection depends on several factors, including the presence of other acid-sensitive functional groups, desired product salt form, and scalability. For the subject compound, both methods are viable, but they present different advantages and disadvantages.

| Parameter | Trifluoroacetic Acid (TFA) Method | Hydrochloric Acid (HCl) in Dioxane Method |

| Reagents | Trifluoroacetic Acid, Dichloromethane | 4M HCl in 1,4-Dioxane |

| Typical Reaction Time | 30 minutes to 4 hours[1] | 1 to 4 hours[1] |

| Product Form | Trifluoroacetate salt (often oily)[2] | Hydrochloride salt (often a crystalline solid)[2] |

| Work-up | Requires neutralization with a base (e.g., NaHCO₃) and extraction.[1] | Can often be isolated by direct precipitation and filtration.[3] |

| Selectivity | Can be less selective with other acid-labile groups. | Generally offers good selectivity.[4] |

| Safety and Handling | TFA is corrosive and requires careful handling.[5] | HCl in dioxane is corrosive and moisture-sensitive. |

Application Notes

Trifluoroacetic Acid (TFA) Method

Advantages:

-

Rapid Deprotection: TFA is a strong acid that typically cleaves the BOC group efficiently and quickly at room temperature.[1]

-

Good Solubility: The use of DCM as a solvent ensures good solubility for both the starting material and the intermediate TFA salt.

Disadvantages:

-

Potential for Side Reactions: The highly reactive tert-butyl cation generated during the reaction can lead to undesired side reactions, such as alkylation of the deprotected piperazine or other nucleophilic sites. The electron-withdrawing nature of the nitro and cyano groups can partially deactivate the aromatic ring, but the risk of side reactions should still be considered.

-

Oily Product: The resulting trifluoroacetate salt is often an oil, which can complicate isolation and purification.[2]

-

Corrosive Nature: TFA is highly corrosive and requires handling in a well-ventilated fume hood with appropriate personal protective equipment.[5]

Hydrochloric Acid (HCl) in Dioxane Method

Advantages:

-

Crystalline Product: The deprotection with HCl in dioxane typically yields the hydrochloride salt of the product, which is often a crystalline solid.[2] This facilitates easy isolation by filtration and can simplify purification.

-

High Selectivity: This method is generally considered to be highly selective for the removal of the BOC group in the presence of other functional groups.[4]

-

Clean Reaction Profile: The formation of a precipitate can drive the reaction to completion and often results in a cleaner crude product.

Disadvantages:

-

Moisture Sensitivity: The HCl/dioxane reagent is sensitive to moisture, and anhydrous conditions are recommended for optimal results.

-

Longer Reaction Times: While still efficient, the reaction with HCl in dioxane may require slightly longer reaction times compared to TFA.[1]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines a standard procedure for the TFA-mediated deprotection of this compound.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (10-20 equiv) to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(piperazin-1-yl)-3-nitrobenzonitrile.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative method for the deprotection, often yielding a more easily handled hydrochloride salt.

Materials:

-

This compound

-

1,4-Dioxane, anhydrous

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equiv) at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate during this time.[3]

-

Monitor the reaction by TLC or LC-MS until the starting material is no longer observed.

-

Upon completion, add diethyl ether to the reaction mixture to further precipitate the product.

-